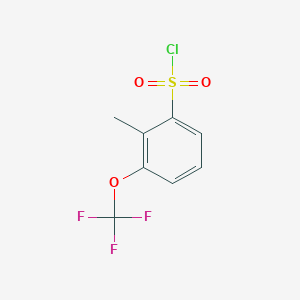
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a trifluoromethoxy group, a methyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 2-methyl-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide and hydrogen chloride as by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy and sulfonyl chloride makes the aromatic ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a catalyst like iron(III) chloride or sulfuric acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Brominated or Nitrated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide linkages.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities.
Industry: Used in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.
Mechanism of Action
The primary mechanism of action for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Lacks the methyl group, making it slightly less sterically hindered.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group, affecting its electronic properties.
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride: The trifluoromethoxy group is in a different position, influencing its reactivity and steric effects.
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required.
Properties
Molecular Formula |
C8H6ClF3O3S |
|---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-6(15-8(10,11)12)3-2-4-7(5)16(9,13)14/h2-4H,1H3 |
InChI Key |
LRKBHARPECWGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















